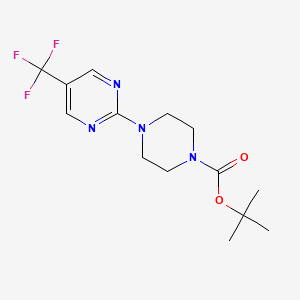
1-tert-Butyloxycarbonyl-4-benzyl-4fluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine is a synthetic organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. The benzyl and fluorine substituents on the piperidine ring add unique chemical properties to the compound, making it valuable in various research and industrial applications.
Méthodes De Préparation
The synthesis of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Protection with Boc Group: The final step involves protecting the nitrogen atom with the Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow microreactor systems for more efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using nucleophiles like amines or thiols.
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways and mechanisms.
Medicine: It is explored for its potential therapeutic properties, including its role in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The benzyl and fluorine substituents can modulate the compound’s binding affinity and specificity towards target proteins or enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine can be compared with other similar compounds, such as:
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-butyl 1-benzoyl-4-methylpiperidin-4-ylcarbamate: Another Boc-protected piperidine derivative with different substituents, used in various chemical syntheses.
The uniqueness of 1-tert-Butyloxycarbonyl-4-benzyl-4-fluoropiperidine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Propriétés
Numéro CAS |
191327-88-5 |
|---|---|
Formule moléculaire |
C17H24FNO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
tert-butyl 4-benzyl-4-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24FNO2/c1-16(2,3)21-15(20)19-11-9-17(18,10-12-19)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Clé InChI |
BMGWZYUNPYGNBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium](/img/structure/B13911193.png)
![Tert-butyl N-[(1-methylindazol-6-YL)methyl]carbamate](/img/structure/B13911203.png)
![6-Methyl-2,6-diazabicyclo[3.2.0]heptane;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13911227.png)



![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)


![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)

